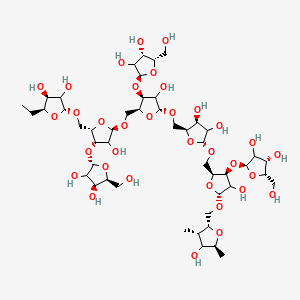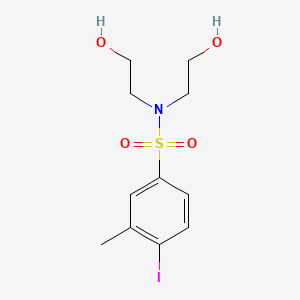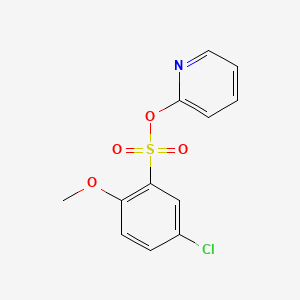
Arabinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arabinan is a polysaccharide composed of arabinose units, primarily found in the cell walls of plants. It is a significant component of pectin, a structural heteropolysaccharide present in the primary cell walls of terrestrial plants. This compound consists of a backbone of α-1,5-linked arabinofuranose units, which can be branched at positions O-2 and/or O-3 with additional arabinose residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arabinan can be synthesized through enzymatic processes involving specific enzymes such as endo-arabinanase and α-L-arabinofuranosidase. These enzymes hydrolyze the this compound backbone to produce arabino-oligosaccharides or L-arabinose . The enzymatic degradation of this compound is typically carried out at optimal conditions of pH 6.5 and temperatures around 75°C .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as sugar beet pulp and apple pomace. The extraction process includes enzymatic treatment to break down the cell wall components and release this compound. The extracted this compound is then purified using techniques such as chromatography and precipitation .
Types of Reactions:
Oxidation: this compound can be oxidized using oxidizing agents to produce arabinonic acid.
Reduction: Reduction of this compound can yield arabinitol.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as endo-arabinanase and α-L-arabinofuranosidase at pH 6.5 and 75°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Arabino-oligosaccharides and L-arabinose.
Oxidation: Arabinonic acid.
Reduction: Arabinitol.
Wissenschaftliche Forschungsanwendungen
Arabinan has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of arabinan involves its degradation by specific enzymes. Endo-arabinanase cleaves the internal α-1,5-linked arabinofuranose backbone, producing arabino-oligosaccharides. α-L-arabinofuranosidase further hydrolyzes these oligosaccharides to release L-arabinose . These enzymes act synergistically to efficiently degrade this compound into its constituent sugars .
Vergleich Mit ähnlichen Verbindungen
Galactan: Composed of β-1,4-linked galactopyranose units.
Xylan: Composed of β-1,4-linked xylose units with various side chains.
Uniqueness: Arabinan’s unique structure allows it to interact differently with enzymes and other cell wall components, making it a distinct polysaccharide in plant cell walls .
Eigenschaften
IUPAC Name |
(2R,4S,5S)-2-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[[(2S,3S,5R)-5-[[(2S,3S,5R)-3-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[[(2R,3S,5S)-4-hydroxy-3,5-dimethyloxolan-2-yl]methoxy]oxolan-2-yl]methoxy]-3,4-dihydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-4-hydroxyoxolan-2-yl]methoxy]-5-ethyloxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O34/c1-4-15-25(53)30(58)41(72-15)68-10-21-39(81-47-33(61)27(55)17(6-50)74-47)37(65)45(79-21)70-12-23-40(82-48-34(62)28(56)18(7-51)75-48)36(64)44(78-23)67-9-20-29(57)31(59)42(76-20)69-11-22-38(80-46-32(60)26(54)16(5-49)73-46)35(63)43(77-22)66-8-19-13(2)24(52)14(3)71-19/h13-65H,4-12H2,1-3H3/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24?,25-,26-,27-,28-,29-,30?,31?,32?,33?,34?,35?,36?,37?,38-,39-,40-,41-,42-,43-,44-,45-,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRGNLNINKWNE-OHCNJMNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)C)O)C)O)OC7C(C(C(O7)CO)O)O)O)O)O)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C([C@@H](O1)OC[C@H]2[C@H](C([C@@H](O2)OC[C@H]3[C@H](C([C@@H](O3)OC[C@H]4[C@H](C([C@@H](O4)OC[C@H]5[C@H](C([C@@H](O5)OC[C@H]6[C@H](C([C@@H](O6)C)O)C)O)O[C@H]7C([C@@H]([C@@H](O7)CO)O)O)O)O)O)O[C@H]8C([C@@H]([C@@H](O8)CO)O)O)O)O[C@H]9C([C@@H]([C@@H](O9)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1201.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



